molecular formula C15H14BrFN4O2 B3007406 N-(4-bromo-2-fluorophenyl)-6-morpholinopyridazine-3-carboxamide CAS No. 1421585-63-8

N-(4-bromo-2-fluorophenyl)-6-morpholinopyridazine-3-carboxamide

Cat. No.: B3007406
CAS No.: 1421585-63-8
M. Wt: 381.205
InChI Key: XVSVVTARQQMEBU-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-6-morpholinopyridazine-3-carboxamide, also known as BFPY, is a chemical compound used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.

Scientific Research Applications

Antitumor Activity

Compounds synthesized by condensation reactions involving bromo-fluorophenyl groups, morpholine, and related carboxamide structures have shown promising antitumor activities. For instance, derivatives synthesized through condensation of isocyanato methylbenzene with morpholino-indazol-3-amine exhibited inhibition against cancer cell proliferation. These findings suggest that the structural features present in compounds similar to N-(4-bromo-2-fluorophenyl)-6-morpholinopyridazine-3-carboxamide may contribute to antitumor efficacy. Studies demonstrate the compounds' distinct inhibitory capacity against various cancer cell lines, including A549 and BGC-823, indicating their potential in cancer therapy research (Hao et al., 2017), (Ji et al., 2018).

Antimicrobial Activity

Similar research efforts focus on the antimicrobial potential of structurally related compounds. For example, studies on fluoroquinolone-based 4-thiazolidinones derived from reactions involving fluoro-benzonitrile and morpholine have shown effectiveness against fungal and bacterial pathogens. This underscores the utility of bromo-fluorophenyl and morpholine components in developing new antimicrobial agents, which could be relevant for the applications of this compound in antimicrobial research (Patel & Patel, 2010).

Synthesis and Structural Analysis

The synthesis and crystal structure analysis of compounds containing morpholino and bromo-fluorophenyl groups have been extensively studied. The structural determination provides insight into the molecular configuration and potential interaction mechanisms with biological targets, which is crucial for understanding the scientific applications of this compound (Lu et al., 2017).

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-bromo-2-fluorophenyl)-6-morpholinopyridazine-3-carboxamide would depend on its specific interactions with enzymes, proteins, and other biomolecules. Unfortunately, as of 2021, there is no specific data available on these interactions .

Cellular Effects

The effects of this compound on cells would depend on its specific mechanism of action. As of 2021, there is no specific data available on its cellular effects .

Molecular Mechanism

As of 2021, there is no specific data available on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

As of 2021, there is no specific data available on the effects of different dosages of this compound in animal models .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-morpholin-4-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN4O2/c16-10-1-2-12(11(17)9-10)18-15(22)13-3-4-14(20-19-13)21-5-7-23-8-6-21/h1-4,9H,5-8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSVVTARQQMEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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